molecular formula C9H9F3N2O2 B2550805 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 899368-30-0

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2550805
CAS No.: 899368-30-0
M. Wt: 234.178
InChI Key: VABQPFGHDPQYNW-UHFFFAOYSA-N
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Description

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C9H9F3N2O2. It is a derivative of benzamide, featuring an amino group at the third position and a trifluoroethoxy group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABQPFGHDPQYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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